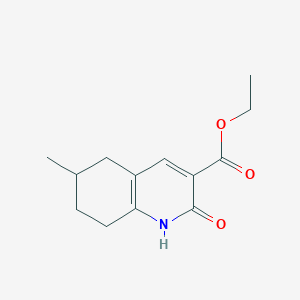

Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Overview

Description

Synthesis Analysis

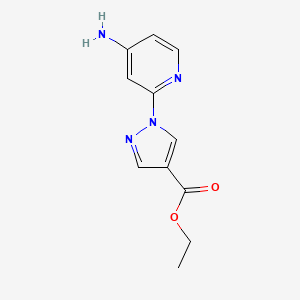

The synthesis of similar compounds has been described in the literature . For example, a series of novel triazole-pyrimidine-based compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, which was treated with concentrated hydrochloric acid and heated to reflux .Scientific Research Applications

Calcium Channel Antagonistic Activity

Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives have been studied for their calcium channel antagonistic activity. Compounds synthesized through the Hantzsch reaction exhibited significant activity in this regard, as tested on isolated rat ileum and thoracic artery. Such activity indicates potential therapeutic applications in cardiovascular disorders (Şimşek et al., 2006).

Myorelaxant Activity

These compounds have also been screened for myorelaxant and potassium channel opening activities. Studies conducted on rabbit gastric fundus smooth muscle strips showed that certain derivatives can produce concentration-dependent relaxation, suggesting their utility in treatments requiring muscle relaxation (Gündüz et al., 2008).

Anticancer Potential

Research has been directed towards synthesizing derivatives of this compound to test their anticancer effects. Studies focusing on breast cancer cell lines (MCF-7) have demonstrated that certain derivatives exhibit significant anticancer activity, highlighting the potential of these compounds in cancer therapy (Gaber et al., 2021).

Antibacterial Properties

Some derivatives of this compound have been explored for their antibacterial activities. These studies have shown that specific compounds possess considerable activity against both Gram-positive and Gram-negative bacteria, making them candidates for development into new antibacterial agents (Koga et al., 1980).

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized using various methods, including the Hantzsch reaction and one-pot synthesis techniques. These studies contribute to a better understanding of their chemical structures and potential modifications for various applications (Rodriguez-Vega et al., 2019).

Ultrasound-promoted Synthesis

Innovative methods like ultrasound-promoted synthesis have been employed to create derivatives of this compound. This approach offers advantages in terms of simplicity, time efficiency, and higher yield, which are crucial for large-scale production (Faidallah & Al-Juaid, 2014).

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed to interact with its targets through non-covalent interactions, such as hydrogen bonding . More research is needed to fully elucidate the nature of these interactions and the resulting changes in cellular function .

Biochemical Pathways

Given the structural similarity to other quinoline derivatives, it may be involved in pathways related to cell signaling or metabolism .

Pharmacokinetics

Its predicted boiling point is 396.3±42.0 °C and its predicted density is 1.06 g/cm3 . These properties may influence its bioavailability, but more research is needed to understand its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity .

Future Directions

The future directions for research on “Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate” and similar compounds could include further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, more comprehensive studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards could provide valuable insights.

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-17-13(16)10-7-9-6-8(2)4-5-11(9)14-12(10)15/h7-8H,3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCSTHNOKOJBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCC(C2)C)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

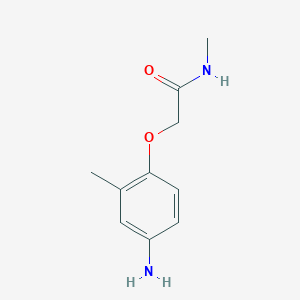

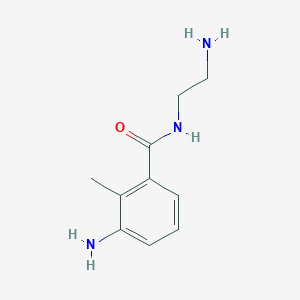

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)

![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)

![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)

![3-Bromo-5-[(cyclopropylamino)methyl]aniline](/img/structure/B1405997.png)

![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine](/img/structure/B1406004.png)